molecular formula C10H6N2O3 B013940 Tyrphostin 25 CAS No. 118409-58-8

Tyrphostin 25

货号: B013940
CAS 编号: 118409-58-8
分子量: 202.17 g/mol
InChI 键: YZOFLYUAQDJWKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyrphostin 25 (AG82; CAS 118409-58-8) is a cell-permeable, competitive, and reversible inhibitor of protein tyrosine kinases (PTKs), particularly targeting the epidermal growth factor receptor (EGFR) with an IC₅₀ of 3 µM . Structurally, it is a weak acidic compound containing aromatic rings and a carboxyl group, soluble in organic solvents like DMSO . Its primary mechanism involves blocking EGFR autophosphorylation, thereby inhibiting downstream signaling pathways linked to cell proliferation, migration, and differentiation .

Notably, this compound selectively inhibits mitogenic responses (e.g., ATP-induced DNA synthesis and Fos-protein expression in vascular smooth muscle cells) without affecting contractile functions like Ca²⁺ influx or vasoconstriction . It also demonstrates off-target effects, such as GPR35 agonism (EC₅₀ = 5.3 µM) and inhibition of guanylyl/adenylyl cyclases, highlighting its multifaceted pharmacological profile .

准备方法

Synthetic Routes and Methodologies

Knoevenagel Condensation Reaction

The primary synthetic route for Tyrphostin 25 involves a Knoevenagel condensation between 3,4,5-trihydroxybenzaldehyde and malononitrile (propanedinitrile). This reaction, catalyzed by a weak base such as piperidine, facilitates the formation of the α,β-unsaturated dinitrile backbone characteristic of tyrphostins . The mechanism proceeds via nucleophilic attack of the enolate form of malononitrile on the aldehyde carbonyl group, followed by dehydration to yield the conjugated product.

Reaction Conditions:

  • Solvent: Anhydrous ethanol or methanol .

  • Catalyst: Piperidine (5–10 mol%) .

  • Temperature: Reflux conditions (78–80°C for ethanol) .

  • Reaction Time: 4–6 hours .

The stoichiometric ratio of 3,4,5-trihydroxybenzaldehyde to malononitrile is typically 1:1.2 to ensure complete conversion of the aldehyde .

Table 1: Representative Synthesis Parameters

ParameterValueSource
Starting Material Ratio1:1.2 (Aldehyde:Nitrile)
Catalyst Concentration5–10 mol% Piperidine
Yield65–75%

Alternative Methodologies

While the Knoevenagel reaction remains the gold standard, microwave-assisted synthesis has been explored to reduce reaction times. For example, irradiation at 100°C for 20 minutes in ethanol with piperidine achieved comparable yields (~70%) . However, scalability challenges limit its industrial application.

Purification and Isolation Techniques

Crystallization and Filtration

Crude this compound is purified via recrystallization from dimethyl sulfoxide (DMSO) or acetonitrile . The product’s limited solubility in polar aprotic solvents at room temperature facilitates high-purity recovery:

  • Dissolve the crude product in hot DMSO (50 mg/mL) .

  • Cool gradually to 4°C to induce crystallization.

  • Filter under vacuum and wash with cold ethanol.

Purity Post-Crystallization: ≥95% (HPLC) .

Chromatographic Methods

For analytical-scale purification, silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent is employed . This step is critical for removing unreacted malononitrile and oligomeric byproducts.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=), 7.02 (s, 2H, aromatic), 5.20 (s, 3H, OH) .

    • ¹³C NMR: δ 178.9 (C≡N), 152.1 (C-OH), 134.2 (CH=), 121.8 (aromatic) .

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 203.1 [M+H]⁺ (calculated 202.17) .

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water +0.1% formic acid) confirms purity. This compound elutes at 6.2 minutes under gradient conditions .

Table 2: Analytical Parameters for this compound

MethodConditionsResult
HPLCC18, 40°C, 0.5 mL/minPurity ≥98%
LC-MS/MSMRM transition 203.1→154.0LOD: 0.5 ng/mL

Optimization of Synthesis Protocols

Solvent and Catalyst Screening

Comparative studies show that ethanol outperforms methanol in yield (72% vs. 68%) due to better solubility of intermediates . Substituting piperidine with morpholine reduces yields to 55%, highlighting the importance of base strength .

Temperature Control

Maintaining reflux temperatures prevents premature precipitation, ensuring reaction completion. Lower temperatures (50°C) result in incomplete condensation (<40% yield) .

Applications in Research Settings

Biological Studies

This compound is solubilized in DMSO for in vitro assays (e.g., EGFR kinase inhibition, IC₅₀ = 3 µM) . Stock solutions (50 mg/mL in DMSO) remain stable at -20°C for ≥6 months .

Formulation Challenges

Despite its efficacy, low aqueous solubility (<0.1 mg/mL) necessitates nanocarrier encapsulation for in vivo applications .

化学反应分析

Types of Reactions

Tyrphostin A25 primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and nitrile groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of Tyrphostin A25 .

科学研究应用

Inhibition of Tumor Growth

Tyrphostin 25 has shown efficacy in inhibiting the growth of small cell lung cancer (SCLC) cells. Studies indicate that it can prevent both basal and neuropeptide-stimulated growth in these cells, suggesting its potential as a therapeutic agent in lung cancer treatment .

Modulation of Cell Migration

In mammary epithelial cells, this compound significantly diminishes the cell migration response to osteopontin, indicating its role in regulating metastatic behavior . This property could be crucial for developing strategies to prevent cancer metastasis.

Impact on Cell Signaling Pathways

Research has demonstrated that this compound inhibits the ATP-mediated activation of specific signaling pathways, such as those involving platelet activating factor (PAF) transacetylase . This inhibition can alter cellular responses to external stimuli, providing insights into the regulation of cell signaling.

Effects on Muscle Relaxation

This compound has been studied for its effects on muscle relaxation induced by electrical field stimulation (EFS). At concentrations of 10 µM, it significantly inhibited relaxation responses, suggesting its involvement in modulating calcium ion levels and K+ channel activity . This highlights its potential applications in understanding neuromuscular signaling.

Comparative Efficacy with Other Inhibitors

A comparative study of various tyrosine kinase inhibitors revealed that this compound exhibits distinct effects on EFS-induced relaxation when compared to other inhibitors like genistein and lavendustin A. The following table summarizes these findings:

Tyrosine Kinase InhibitorConcentration (μM)EFS-induced Relaxation (% Control)
Genistein186.9 ± 6.6
1075.3 ± 4.1
This compound181.0 ± 3.6
1049.7 ± 5.2
Lavendustin A3036.0 ± 8.3

This table illustrates the varying degrees of inhibition exerted by different inhibitors on muscle relaxation responses, with this compound demonstrating significant activity at lower concentrations.

Case Studies and Research Findings

  • Inhibition of Endocytosis : In cultured rat hepatocytes, this compound inhibited the endocytosis of specific glycoproteins, highlighting its role in cellular uptake mechanisms .
  • Effect on Apoptotic Pathways : Studies have shown that this compound can influence the levels of Bcl-2 and p53 proteins in SCLC cell lines, thereby affecting apoptotic pathways critical for tumor progression .
  • Regulation of Gap Junctions : Application of this compound was found to block endothelin-1 induced gap junction closure in human ovarian carcinoma cells, suggesting its potential role in regulating intercellular communication during cancer progression .

作用机制

Tyrphostin A25 exerts its effects by inhibiting the activity of protein tyrosine kinases. It competes with adenosine triphosphate for binding to the kinase domain, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation .

相似化合物的比较

Comparison with Similar Tyrphostin Compounds

Tyrphostin 23

  • Specificity and Potency : Tyrphostin 23 (RG50864) is a broader PTK inhibitor, effective against integrin-dependent neurite outgrowth (80% inhibition at 150 µM) . Unlike Tyrphostin 25, it accelerates glycolytic lactate production in astrocytes at 100 µM, doubling glucose consumption and lactate output—a effect absent in this compound .
  • Structural Insight : Both compounds share a catechol core, but Tyrphostin 23’s additional substituents may enhance its interaction with glycolytic enzymes .

Tyrphostin 63

  • Selectivity : Unlike this compound, Tyrphostin 63 fails to inhibit EGFR autophosphorylation or EGF-induced cell migration on vitronectin, even at 50–100 µM . This highlights the critical role of specific structural motifs (e.g., hydroxyl group positioning) in EGFR inhibition.

Tyrphostin A47

  • Functional Overlap : Tyrphostin A47 stimulates protein methylation in cytosolic assays, similar to this compound, but lacks cyclase inhibition activity .

AG-Series Tyrphostins

  • AG 99 : Inhibits EGFR and EGF-dependent proliferation but lacks reported effects on cyclases or GPR35 .
  • Tyrphostin B42 : Targets JAK2 instead of EGFR, demonstrating divergent specificity within the Tyrphostin family .

Comparative Efficacy in Key Assays

Compound Target IC₅₀/Effective Concentration Key Findings Reference
This compound EGFR 3 µM Blocks EGF-induced migration (50–100 µM); inhibits COX-2 activity (100–300 µM)
Tyrphostin 23 Broad PTKs 100 µM Doubles astrocyte glycolysis; inhibits neurite outgrowth (80% at 150 µM)
Tyrphostin 63 Inactive on EGFR N/A No inhibition of EGFR autophosphorylation or migration
AG 555 EGFR/JAK2 10–50 µM Antiproliferative in cancer models; distinct from this compound’s GPR35 effects

Structural and Functional Divergence

  • Modified analogs lacking this moiety retain activity without interference, underscoring the balance between efficacy and specificity .
  • Off-Target Effects : this compound’s inhibition of guanylyl cyclase (IC₅₀ ≈ 15 µM) is absent in analogs like AG 99 or Tyrphostin 63, suggesting unique interactions with cyclase catalytic domains .

Clinical and Research Implications

  • Therapeutic Potential: this compound’s reversible inhibition and low toxicity make it suitable for studying EGFR-driven pathologies (e.g., cancer, vascular remodeling) .
  • Limitations : PAINS-related false positives and off-target cyclase inhibition necessitate cautious interpretation of results .

生物活性

Tyrphostin 25, also known as RG-50875, is a synthetic compound recognized for its role as a competitive inhibitor of epidermal growth factor (EGF) receptor tyrosine kinase. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Weight : 202.17 Da
  • Chemical Formula : C10_{10}H6_6N2_2O3_3
  • Purity : >99%
  • IC50 : 3 μM for EGF receptor tyrosine kinase .

This compound functions primarily by inhibiting the phosphorylation activity of tyrosine kinases, which are crucial for various cellular processes including proliferation, differentiation, and survival. This inhibition is particularly relevant in the context of EGF signaling pathways, where it can disrupt aberrant signaling associated with tumor growth.

Key Findings from Research Studies

  • Inhibition of DNA Synthesis :
    • A study demonstrated that this compound inhibited ATP-induced DNA synthesis and cell proliferation in vascular smooth muscle cells (VSMCs). It effectively reduced the increase in DNA synthesis measured by [³H]-thymidine incorporation when stimulated by ATP .
    • The compound did not affect basal DNA synthesis but significantly reduced ATP-stimulated responses in a dose-dependent manner.
  • Reduction of Fos Protein Expression :
    • This compound markedly decreased the expression of the Fos protein in VSMCs stimulated with ATP. In untreated controls, only 1% of cells showed weak staining for Fos, while treatment with Tyrphostin resulted in only 14% exhibiting strong staining .
  • Impact on Calcium Influx :
    • Interestingly, while this compound inhibited DNA synthesis and cell proliferation, it did not affect ATP-induced calcium influx or the production of inositol phosphates . This suggests that the mitogenic effects mediated by ATP are specifically reliant on tyrosine kinase activity.

Table 1: Summary of Biological Activities of this compound

ActivityEffectConcentrationReference
Inhibition of DNA SynthesisReduced ATP-stimulated synthesis10 μM
Fos Protein ExpressionDecreased expression10 μM
Calcium InfluxNo significant effectN/A
EGF Receptor InhibitionCompetitive inhibitionIC50 = 3 μM

Therapeutic Implications

The ability of this compound to inhibit EGF receptor activity positions it as a potential therapeutic agent in cancer treatment, particularly for tumors that overexpress EGF receptors. Its selective inhibition profile allows for targeted therapy with potentially fewer side effects compared to traditional chemotherapeutics.

Potential Applications:

  • Cancer Treatment : Targeting EGF receptor pathways in tumors.
  • Vascular Diseases : Modulating smooth muscle cell proliferation in conditions like atherosclerosis.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Tyrphostin 25 in cellular signaling pathways?

this compound acts as a competitive, reversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the substrate site, thereby blocking ATP-dependent phosphorylation events . Methodologically, its inhibitory activity is validated via kinase activity assays (e.g., radioactive ATP incorporation assays) and dose-response analyses (IC50 ≈ 10⁻⁵.²⁵ M) . Researchers should pair these assays with Western blotting to confirm reduced phosphorylation of downstream targets like ERK1/2.

Q. How selective is this compound for EGFR compared to other tyrosine kinases?

While this compound primarily targets EGFR, cross-reactivity with other kinases (e.g., JAK2) has been observed . To assess selectivity, use kinase profiling panels or competitive binding assays with recombinant kinases. Negative controls (e.g., Tyrphostin 1, which lacks EGFR inhibition) are critical for distinguishing on-target effects .

Q. What experimental conditions are optimal for evaluating this compound in cell-based assays?

Standard protocols involve pre-incubating cells with this compound (10⁻⁵ M) for 30 minutes prior to stimulation with ligands like ATP or EGF . Ensure serum-free conditions during treatment to avoid growth factor interference. Viability assays (e.g., MTT) should accompany proliferation studies to rule out cytotoxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on calcium influx and mitogenesis?

this compound inhibits ATP-induced DNA synthesis and Fos-protein expression but does not alter ATP-stimulated calcium influx or inositol phosphate formation . To address this discrepancy:

  • Verify ligand specificity (e.g., ATP vs. EGF) and receptor subtypes (e.g., P2Y vs. EGFR).
  • Use pathway-specific inhibitors (e.g., PLC inhibitors for IP3 analysis) to isolate signaling nodes.
  • Employ single-cell calcium imaging to detect subtle spatial/temporal changes masked in bulk assays.

Q. What strategies are recommended for validating this compound’s off-target effects in complex models?

  • Transcriptomic profiling: RNA-seq or phosphoproteomics can identify unintended signaling cascades.
  • Genetic knockdown: EGFR siRNA controls confirm whether observed effects are kinase-dependent.
  • Structural analogs: Compare results with newer tyrphostins (e.g., AG-99) to isolate structural determinants of activity .

Q. How should researchers design experiments to optimize this compound concentrations in tissue-specific contexts?

  • Perform dose-response curves across a range (10⁻⁷–10⁻⁴ M) in primary vs. immortalized cells, as IC50 varies with cell type .
  • Measure target engagement via cellular thermal shift assays (CETSA) to confirm effective intracellular concentrations.
  • Account for tissue permeability by using 3D spheroid models or ex vivo aortic ring assays .

Methodological & Data Analysis Questions

Q. What statistical approaches are critical for analyzing this compound’s inhibitory effects in time-course studies?

Use mixed-effects models to account for intra-experimental variability in longitudinal data (e.g., Fos-protein expression over 24 hours). For small sample sizes (n ≤ 6), non-parametric tests (e.g., Mann-Whitney U) are preferable . Replicate experiments across multiple cell passages to ensure robustness.

Q. How can researchers ensure reproducibility when reporting this compound’s effects on vascular smooth muscle cells (VSMCs)?

  • Detailed protocols: Specify agonist concentrations (e.g., ATP at 10⁻⁵ M), incubation times, and buffer compositions (e.g., Ca²⁺-free vs. physiological conditions) .
  • Data transparency: Deposit raw data (e.g., flow cytometry counts, microscopy images) in repositories like Figshare.
  • Negative controls: Include Tyrphostin 1 and vehicle-only groups to baseline intrinsic cellular activity .

Q. Contradictory Findings & Troubleshooting

Q. Why does this compound fail to inhibit ATP-induced vasoconstriction despite blocking mitogenesis?

Vasoconstriction in aortic rings is mediated by purinergic receptors (e.g., P2X) independent of EGFR . To test this hypothesis:

  • Use selective EGFR/P2X antagonists (e.g., gefitinib for EGFR, PPADS for P2X).
  • Conduct immunohistochemistry to localize EGFR expression in vascular tissues.

Q. How should researchers address batch-to-batch variability in this compound’s efficacy?

  • Quality control: Validate each batch via HPLC (purity >98%) and NMR for structural integrity .
  • Bioactivity checks: Include a standard curve in kinase inhibition assays to normalize inter-batch differences.

属性

IUPAC Name

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOFLYUAQDJWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045216
Record name Tyrphostin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118409-58-8
Record name Tyrphostin 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYRPHOSTIN-25
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。